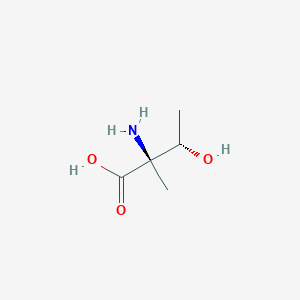

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

Description

BenchChem offers high-quality (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428241 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127060-92-8 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological function of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

An In-Depth Technical Guide on the Biological Function of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid

Executive Summary

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic α-amino acid characterized by its specific stereochemistry. While its fundamental chemical properties are documented, there is a notable scarcity of research into its specific biological functions. This guide provides a comprehensive technical overview by contextualizing the compound within the broader field of non-proteinogenic amino acids (NPAAs). It delves into the critical role of stereochemistry in determining biological activity and explores the potential functions of the title compound by drawing parallels with structurally related molecules. Furthermore, this document offers a robust framework for future research by detailing established methodologies for the stereoselective synthesis, structural characterization, and biological evaluation of NPAAs. In silico approaches for predicting function are also presented as a valuable tool for investigating understudied molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid and to design experiments to elucidate its biological significance.

Introduction to Non-Proteinogenic Amino Acids (NPAAs)

Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of organisms for protein synthesis.[1] Despite this, they are integral to a vast array of biological processes and hold significant potential in drug discovery.[2] NPAAs can be found as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins.[1] Their incorporation into peptide-based therapeutics is a powerful strategy for enhancing stability, modulating potency, and improving pharmacokinetic properties.[2]

The Primacy of Stereochemistry

The biological function of chiral molecules is intrinsically linked to their stereochemistry. As biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of specificity for a particular stereoisomer of a substrate or ligand.[3] A molecule with n chiral centers can have up to 2n stereoisomers.[4] For a compound like 2-amino-3-hydroxy-2-methylbutanoic acid, with two chiral centers, there are four possible stereoisomers. The distinct spatial arrangement of functional groups in each stereoisomer dictates its interaction with biological macromolecules, leading to potentially vast differences in activity, potency, and toxicity.

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid: An Overview

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as α-methyl-D-threonine, is an NPAA with the molecular formula C₅H₁₁NO₃.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 133.15 g/mol | [5] |

| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | [5] |

| CAS Number | 127060-92-8 | [5] |

While the fundamental properties of this molecule are known, a comprehensive body of research detailing its biological activity is currently lacking in the public domain. This is not uncommon for specific stereoisomers of NPAAs, where research may be concentrated on the naturally occurring or most biologically active isomer.

Potential Biological Roles and Significance (Inferred)

Based on the functions of structurally similar β-hydroxy-α-amino acids, we can infer potential biological roles for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

-

Metabolic Intermediates: Many NPAAs serve as intermediates in cellular metabolism.[1] It is plausible that this compound could be involved in specialized metabolic pathways in certain organisms.

-

Enzyme Inhibition: The structural similarity to proteinogenic amino acids suggests that it could act as a competitive inhibitor of enzymes involved in amino acid metabolism.

-

Building Blocks for Non-Ribosomal Peptides: Bacteria and fungi utilize non-ribosomal peptide synthetases to incorporate NPAAs into a wide range of bioactive peptides with antibiotic or other therapeutic properties.[2][6][7]

-

Pharmacological Scaffolds: The unique stereochemistry can be exploited in drug design to create peptides with enhanced resistance to proteolytic degradation, constrained conformations for improved receptor binding, and better oral bioavailability.[2][8]

Methodologies for the Study of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid

The following sections detail robust experimental approaches for the synthesis, characterization, and biological evaluation of the title compound.

Stereoselective Synthesis

The controlled synthesis of a specific stereoisomer is paramount. Direct aldol reactions of glycine equivalents are a powerful method for the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids.[9][10]

-

Enolate Formation: A chiral glycine enolate equivalent is treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C).

-

Aldol Addition: The aldehyde or ketone substrate is added to the enolate solution, leading to the formation of the aldol adduct. The stereochemistry of the pseudoephedrine auxiliary directs the stereochemical outcome of the reaction.

-

Workup and Purification: The reaction is quenched with a proton source, and the product is isolated and purified using techniques such as column chromatography.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved under mild hydrolytic conditions to yield the desired β-hydroxy-α-amino acid.[9]

Structural Characterization

Unambiguous determination of the stereochemistry is critical.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O).[11]

-

1D NMR (¹H and ¹³C): Acquire one-dimensional proton and carbon NMR spectra to identify the types and connectivity of atoms.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the carbon skeleton.[11]

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformationally restricted NPAAs, NOESY can reveal through-space proximity of protons, which is crucial for assigning relative stereochemistry.[11]

-

Data Analysis: Process and analyze the spectra to assign all signals and confirm the structure and stereochemistry of the synthesized molecule.[11]

Biological Activity Assessment

This protocol assesses the ability of the compound to inhibit a specific enzyme involved in amino acid metabolism.

-

Reagent Preparation: Prepare a stock solution of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in a suitable buffer. Prepare solutions of the target enzyme, its substrate, and any necessary cofactors.

-

Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (no inhibitor).

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Monitor the reaction progress over time using a plate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Workflow for an in vitro enzyme inhibition assay."; fontsize=10; fontcolor="#5F6368"; }

In Silico Approaches for Functional Prediction

Given the limited experimental data, computational methods are invaluable for generating hypotheses about the .

-

Homology Modeling: If the compound is suspected to interact with a specific protein, and the protein's structure is unknown, a 3D model can be generated based on the structures of homologous proteins.[12]

-

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. It can help identify potential binding sites and estimate the strength of the interaction.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, offering a more detailed understanding of the interaction.[13]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label="A generalized workflow for in silico prediction of biological function."; fontsize=10; fontcolor="#5F6368"; }

Conclusion and Future Directions

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid represents an under-investigated molecule with potential biological significance. While direct evidence of its function is scarce, its identity as a non-proteinogenic amino acid with a defined stereochemistry places it in a class of compounds with proven utility in both natural biological systems and therapeutic development. The methodologies and in silico approaches outlined in this guide provide a clear roadmap for future research. Key future directions should include:

-

Stereoselective synthesis and purification of all four stereoisomers to enable comparative biological studies.

-

Broad-spectrum screening against a panel of enzymes, particularly those involved in amino acid metabolism, to identify potential targets.

-

Cell-based assays to investigate cellular uptake, toxicity, and effects on signaling pathways.

-

Incorporation into peptides to assess its impact on structure, stability, and activity.

Elucidating the will not only contribute to our fundamental understanding of NPAA biochemistry but may also uncover novel opportunities for drug discovery and development.

References

Sources

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]

- 9. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In silico protein modeling: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid

Executive Summary: This document provides an in-depth analysis of the core physicochemical properties of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical development. As a chiral building block, its unique stereochemistry governs its biological interactions and synthetic utility. This guide, intended for researchers and drug development professionals, details the compound's structural characteristics, acid-base properties, solubility, and optical activity. We provide not only established data but also the underlying scientific principles and validated experimental protocols for their determination, ensuring a blend of theoretical understanding and practical application.

Introduction and Strategic Importance

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a synthetic amino acid analog, structurally related to isovaline. Its significance stems from the precise three-dimensional arrangement of its functional groups, dictated by two chiral centers at the C2 and C3 positions.[1] This specific stereoisomer, (2R,3S), is a valuable intermediate in the asymmetric synthesis of complex molecules.[2] Its structural rigidity and defined stereochemistry make it a crucial component in the synthesis of novel drug candidates, including carbapenem and penem antibiotics, where stereochemical purity is paramount for efficacy and safety.[1][3] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a critical prerequisite for its effective use in medicinal chemistry, process development, and formulation science.

Molecular Structure and Identity

The molecule's behavior in both chemical and biological systems is a direct consequence of its structure. It features a carboxylic acid (-COOH), a primary amine (-NH₂) at the α-carbon (C2), a hydroxyl group (-OH) at the β-carbon (C3), and two methyl groups.[1] The (2R,3S) configuration denotes the specific spatial orientation at these two stereogenic centers, distinguishing it from its three other stereoisomers (2S,3R, 2R,3R, and 2S,3S), each of which can possess markedly different properties.[1]

Caption: 2D representation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | [4] |

| Synonym | (2R,3S)-3-Hydroxy-D-isovaline | [4] |

| CAS Number | 127060-92-8 | [4] |

| Molecular Formula | C₅H₁₁NO₃ | [1][4] |

| Molecular Weight | 133.15 g/mol | [1][4] |

| Canonical SMILES | C(C(=O)O)N">C@@HO | [4] |

| InChIKey | NWZTXAMTDLRLFP-WVZVXSGGSA-N |[4] |

Key Physicochemical Properties

The utility of a molecule in drug development is profoundly influenced by its physical and chemical characteristics. These properties dictate its behavior during synthesis, purification, formulation, and ultimately, its pharmacokinetic profile.

Table 2: Summary of Physicochemical Data | Property | Value / Description | Significance | | --- | --- | --- | | Physical State | Solid, white crystalline powder | Affects handling, storage, and formulation (e.g., solid dosage forms). | | Melting Point | ~205 °C (data for (S)-enantiomer) |[5][6] | Indicator of purity and lattice energy. | | pKa (Carboxyl) | 2.22 ± 0.12 (Predicted) |[5] | Governs charge state, solubility, and receptor binding at physiological pH. | | Aqueous Solubility | Soluble in water; poorly soluble in non-polar organic solvents. |[1] | Crucial for formulation, bioavailability, and purification processes. | | XLogP3 | -3.4 |[4] | Indicates high hydrophilicity and likely low membrane permeability. | | Polar Surface Area (PSA) | 83.6 Ų |[4][7] | Influences transport properties and membrane penetration. | | Specific Optical Rotation | Opposite in sign to its (2S,3R) enantiomer. | | Confirms stereochemical identity and enantiomeric purity. |

Acid-Base Properties (pKa)

As an amino acid, this compound is zwitterionic, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values define the pH range over which these groups ionize. This behavior is fundamental to its aqueous solubility, stability, and interaction with biological targets. The predicted pKa of the carboxyl group is approximately 2.22.[5]

This method is a gold standard for its reliability and directness. The causality is based on tracking the change in pH of a solution of the analyte as a strong acid or base titrant is added, allowing for the identification of the inflection points corresponding to the pKa values.

-

System Preparation: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.01) at a controlled temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh and dissolve a known amount of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

Titration (Acidification): Place the solution in a jacketed beaker to maintain temperature. Begin stirring and record the initial pH. Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Recording: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the first expected equivalence point.

-

Titration (Alkalinization): Repeat the process starting from the initial solution, this time titrating with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the amino group.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence points.

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Profile

The presence of three polar functional groups (-COOH, -NH₂, -OH) renders the molecule highly soluble in water and other polar solvents, while its ionic character limits solubility in non-polar media.[1] This is quantitatively supported by its low calculated XLogP3 value of -3.4, which indicates a strong preference for the aqueous phase over an octanol phase.[4] Solubility is pH-dependent; it is typically lowest near the isoelectric point (pI) where the net charge is zero, and increases significantly in acidic or basic solutions where the molecule becomes fully protonated or deprotonated, respectively.

This equilibrium-based method is the standard for determining aqueous solubility, ensuring the system has reached saturation.

-

Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the saturated aqueous solution from the excess solid. This step is critical to avoid including undissolved solid in the analysis.

-

Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Express the solubility in units such as g/L or mol/L.

Optical Activity

This technique directly measures the interaction of the chiral molecule with plane-polarized light.

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line, 589 nm) to stabilize. Calibrate the instrument to a zero reading using a blank cell filled with the solvent to be used for the sample.

-

Sample Preparation: Prepare a solution of the compound at a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., water or 6N HCl). Ensure the sample is fully dissolved and free of bubbles or particulates.

-

Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution. Place the cell in the instrument and record the observed optical rotation (α) in degrees.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

-

Reporting: Report the specific rotation along with the temperature (T) and wavelength (λ) used, for example, [α]²⁵_D.

Caption: Experimental workflow for determining specific optical rotation.

Spectroscopic and Analytical Profile

A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the molecular backbone. For the analogous (2S,3R) isomer, characteristic signals appear around δ 1.21–1.27 ppm for the methyl groups and δ 3.9–3.96 ppm for the methine proton attached to the hydroxyl group.[1] The spectrum for the (2R,3S) enantiomer is expected to be identical. ¹³C-NMR and 2D-NMR techniques (like COSY and HMQC) would further confirm the connectivity.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (133.15 Da).[1][4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₅H₁₁NO₃).

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique for this compound. It is used to separate the (2R,3S) isomer from its enantiomer and diastereomers, thereby confirming its stereochemical identity and quantifying its enantiomeric excess (e.e.) or purity.[1] The choice of a suitable chiral stationary phase (e.g., a polysaccharide-based column) is key to achieving baseline separation.

Conclusion

The physicochemical properties of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid—a hydrophilic, zwitterionic, and chiral molecule—are integral to its function as a high-value synthetic intermediate. Its well-defined stereochemistry, confirmed by optical rotation, and its predictable pH-dependent solubility are critical parameters for chemists and pharmaceutical scientists. The experimental protocols detailed herein provide a validated framework for researchers to confirm these properties, ensuring quality control and facilitating the rational design of synthetic routes and formulation strategies. A thorough characterization of this molecule is the foundation for its successful application in the development of next-generation therapeutics.

References

-

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid - PubChem. National Center for Biotechnology Information. [Link]

- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.

-

Buy (r)-2-amino-3-hydroxy-3-methylbutanoic acid from Conier Chem&Pharma Limited. LookChem. [Link]

-

(2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of (2R, 3S)- or (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives (threonine and allo-threonine analogs) from enantiopure 4,4,4-trifluoro-3-hydroxybutanoic acid - Sci-Hub. Sci-Hub. [Link]

-

(2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313369 - PubChem. National Center for Biotechnology Information. [Link]

-

(2R,3S)-3-amino-2-methyl-Butanoic acid - PubChem. National Center for Biotechnology Information. [Link]

-

The specific rotation of optically pure 2-methylbutanoic acid is [\alpha].. - Filo. Filo. [Link]

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. ResearchGate. [Link]

-

(S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester - MDPI. MDPI. [Link]

-

(2S,3R)-2-amino-3-hydroxybutanoic acid - PubChem. National Center for Biotechnology Information. [Link]

-

The amino acid threonine, (2S,3R)-2-amino-3-hydroxybutanoic acid, has two chirality centers. (a)... - Homework.Study.com. Study.com. [Link]

-

Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Natural Products Online. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

- 1. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]

- 2. sci-hub.box [sci-hub.box]

- 3. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

- 4. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid CAS#: 2280-27-5 [m.chemicalbook.com]

- 6. 2280-27-5 CAS MSDS ((S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid: A Synthetic Amino Acid with Unexplored Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

While the vast repository of natural products continues to inspire pharmaceutical innovation, the realm of synthetic amino acids offers a unique frontier for the design of novel therapeutics. This guide focuses on a specific, non-proteinogenic amino acid, (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. Despite its structural similarity to naturally occurring amino acids, extensive database searches have yielded no evidence of its natural occurrence. This document, therefore, serves as a comprehensive technical overview of its chemical properties, synthetic accessibility, and potential as a building block in drug discovery, providing a foundation for its future investigation.

Compound Profile: (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

This molecule, a stereoisomer of 2-amino-3-hydroxy-2-methylbutanoic acid, possesses two chiral centers, leading to four possible stereoisomers. The specific (2R,3S) configuration dictates a precise three-dimensional arrangement of its constituent atoms.

Chemical and Physical Properties

A summary of the key computed properties for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | PubChem[1] |

| CAS Number | 127060-92-8 | PubChem[1] |

| Canonical SMILES | C(C(=O)O)N">C@@HO | PubChem[1] |

Synthetic Strategies and Methodologies

The absence of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in nature necessitates its production through chemical synthesis. Stereoselective synthesis is paramount to isolate the desired (2R,3S) isomer from the other three possible stereoisomers. While specific protocols for this exact isomer are not detailed in the provided search results, general approaches to the synthesis of α-methylated, β-hydroxy amino acids can be inferred.

General Synthetic Workflow

The synthesis of such a specific stereoisomer would likely involve a multi-step process with careful control over stereochemistry at each chiral center. A plausible, generalized workflow is outlined below.

Caption: A generalized workflow for the stereoselective synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

Key Experimental Considerations

-

Chiral Control: The introduction of the two chiral centers at C2 and C3 requires robust stereochemical control. This can be achieved through the use of chiral auxiliaries, asymmetric catalysts, or substrate-controlled diastereoselective reactions.

-

Protecting Group Strategy: The amino, hydroxyl, and carboxylic acid functionalities will likely require protection during the synthetic sequence to prevent unwanted side reactions. The choice of protecting groups is critical and must allow for selective deprotection under mild conditions.

-

Purification of Stereoisomers: Even with highly stereoselective reactions, the final product may contain minor amounts of other stereoisomers. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is often necessary to isolate the desired isomer with high enantiomeric and diastereomeric purity.

Potential Applications in Drug Discovery and Development

Non-proteinogenic amino acids like (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid are valuable tools in medicinal chemistry for several reasons:

-

Metabolic Stability: The α-methyl group can confer resistance to enzymatic degradation, potentially improving the pharmacokinetic profile of peptide-based drugs.

-

Conformational Constraint: The defined stereochemistry and the presence of the α-methyl group can restrict the conformational flexibility of a peptide backbone. This can lead to higher binding affinity and selectivity for a biological target.

-

Novel Side-Chain Interactions: The β-hydroxy group offers a potential hydrogen bond donor and acceptor, which can be exploited to form new interactions with a target receptor or enzyme.

The logical relationship for its potential application is illustrated in the following diagram:

Caption: The logical progression from the compound's unique properties to its potential application in drug development.

Conclusion and Future Directions

While (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid has not been identified from natural sources, its unique chemical structure presents an intriguing opportunity for synthetic and medicinal chemists. The development of efficient and stereoselective synthetic routes is the first critical step toward unlocking its potential. Subsequent incorporation into peptide scaffolds and biological evaluation will be necessary to determine its utility in drug discovery. This technical guide provides a foundational understanding of this synthetic amino acid, encouraging further research into its properties and applications.

References

-

PubChem. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of β-hydroxy-α-methyl amino acids is paramount to their biological function and interaction with chiral environments like enzyme active sites.[1] The specific (2R,3S) configuration dictates the three-dimensional arrangement of its functional groups—a carboxylic acid, a primary amine, a hydroxyl group, and two methyl groups—which in turn governs its physicochemical properties.[2] Accurate spectroscopic analysis is the cornerstone of verifying this precise stereochemical integrity.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid are numbered as follows. This numbering scheme will be used consistently throughout this guide.

Caption: Predicted key fragmentations for [M+H]⁺ of the target molecule.

-

Loss of Water (-H₂O, 18 Da): A common fragmentation pathway for molecules containing a hydroxyl group, leading to a fragment ion at m/z ~116.1.

-

Loss of Formic Acid (-HCOOH, 46 Da): Decarboxylation is a hallmark of amino acid fragmentation. This would result in a fragment ion at m/z ~88.1.

-

Subsequent Fragmentations: The ion at m/z 116.1 could further fragment, for instance, through the loss of the amino group or other small molecules.

Part 3: Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality NMR and MS data for a polar, small molecule like (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

Workflow for Spectroscopic Characterization

Caption: General workflow for the complete spectroscopic characterization of the target molecule.

Detailed Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

-

Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O, 99.9% D). D₂O is chosen as the solvent to avoid a large interfering solvent signal from water and to exchange the labile protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal from the D₂O solvent.

-

Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: ~12 ppm.

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Solvent Suppression: Apply a presaturation pulse sequence to suppress the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

-

Spectral Width: ~200 ppm.

-

Pulse Angle: 30 degrees.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual HDO peak (~4.79 ppm) and the ¹³C spectrum indirectly.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Detailed Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).

-

Create a dilute solution for infusion (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, typically 50:50 methanol/water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. Formic acid aids in protonation.

-

-

Instrument Setup (ESI-Q-TOF or ESI-Orbitrap):

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ionization source to Electrospray Ionization (ESI), in positive ion mode first.

-

Optimize source parameters: capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas flow and temperature to achieve a stable and strong signal.

-

-

HRMS (Full Scan) Acquisition:

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Aim for a resolution of >10,000 to allow for accurate mass determination.

-

Analyze the resulting spectrum for the [M+H]⁺ ion and calculate the elemental composition from its exact mass.

-

-

MS/MS Acquisition:

-

Set up a product ion scan experiment.

-

Select the previously identified [M+H]⁺ ion (m/z 134.1) as the precursor ion in the first mass analyzer (e.g., quadrupole).

-

Apply collision energy (e.g., 10-30 eV) in the collision cell to induce fragmentation.

-

Scan the second mass analyzer to detect the resulting fragment ions.

-

Correlate the observed fragment masses with the predicted fragmentation pathways.

-

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10261078, (2R,3S)-3-amino-2-methyl-Butanoic acid". [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7168889, (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid". [Link]

Sources

discovery and isolation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

An in-depth technical guide has been requested on the . Initial research indicates that this specific molecule is not a well-documented or commonly known compound in scientific literature under this exact name. It may be a novel compound, a synthetic intermediate that is not widely reported, or a misnamed structure.

Therefore, this guide will address the core topic by providing a comprehensive framework for the discovery, stereoselective synthesis, and isolation of novel α-methyl, β-hydroxy amino acids, a class to which the requested molecule belongs. This approach will equip researchers, scientists, and drug development professionals with the necessary principles and techniques to approach such a challenge. We will use closely related, well-documented molecules as examples to illustrate the methodologies.

Part 1: Strategic Approach to Novel α-Methyl, β-Hydroxy Amino Acids

The introduction of both an α-methyl group and a β-hydroxyl group into an amino acid creates two stereocenters, leading to four possible stereoisomers ((2R,3S), (2S,3R), (2R,3R), and (2S,3S)). The specific (2R,3S) configuration presents a significant synthetic challenge, requiring precise control over the stereochemistry at two contiguous carbon atoms.

Our discussion will be grounded in the principles of asymmetric synthesis and chiral resolution, which are paramount for obtaining the desired stereoisomer in high purity. We will explore both de novo synthesis and chiral pool-based approaches.

Part 2: De Novo Asymmetric Synthesis – The Sharpless and Evans Methods

Given the need for high stereochemical purity, de novo asymmetric synthesis is the most robust strategy. Two powerful methods are particularly relevant: the Sharpless asymmetric epoxidation and the Evans asymmetric aldol reaction.

Sharpless Asymmetric Epoxidation Route

The Sharpless asymmetric epoxidation of an allylic alcohol is a cornerstone of modern organic synthesis and provides a reliable entry point to chiral β-hydroxy compounds.

Causality behind this choice: This method allows for the predictable introduction of a stereocenter at the epoxide, which can then be opened regioselectively to install the amine functionality, ultimately leading to the desired amino acid. The choice of the specific diethyl tartrate (DET) enantiomer dictates the stereochemical outcome.

Experimental Protocol: A Generalized Sharpless Epoxidation/Ring-Opening

-

Substrate Preparation: Synthesize a suitable allylic alcohol precursor, such as (E)-2-methylbut-2-en-1-ol.

-

Asymmetric Epoxidation:

-

Dissolve the allylic alcohol in dichloromethane (DCM) at -78 °C.

-

Add titanium(IV) isopropoxide (Ti(OiPr)4).

-

Add the desired chiral tartrate ligand (e.g., (+)-diethyl L-tartrate for a specific epoxide stereochemistry).

-

Add tert-butyl hydroperoxide (TBHP) dropwise and stir for several hours.

-

Quench the reaction with water and purify the resulting epoxy alcohol by column chromatography.

-

-

Regioselective Ring-Opening:

-

Dissolve the epoxy alcohol in a suitable solvent (e.g., isopropanol).

-

Add an azide source, such as sodium azide (NaN3), with a Lewis acid catalyst to promote regioselective opening at the C3 position.

-

Heat the reaction and monitor for completion.

-

Purify the resulting azido diol.

-

-

Conversion to the Amino Acid:

-

Reduce the azide group to an amine using a method like catalytic hydrogenation (H2, Pd/C).

-

Oxidize the primary alcohol to a carboxylic acid using a selective oxidation agent, such as Jones reagent or a TEMPO-mediated oxidation.

-

Protect the amino group as a Boc- or Cbz-derivative for easier handling and purification.

-

Purify the final amino acid by recrystallization or chromatography.

-

Workflow Diagram: Sharpless Epoxidation Route

Caption: Sharpless epoxidation workflow for stereoselective synthesis.

Evans Asymmetric Aldol Addition

The Evans asymmetric aldol reaction is another powerful tool for creating stereocenters. This method uses a chiral auxiliary to direct the stereochemical outcome of an aldol addition between an enolate and an aldehyde.

Causality behind this choice: This approach allows for the direct formation of the C2-C3 bond with high diastereoselectivity. The choice of the chiral auxiliary and the reaction conditions are critical for achieving the desired (2R,3S) configuration.

Experimental Protocol: A Generalized Evans Aldol Approach

-

Prepare the Chiral Auxiliary Adduct: Acylate an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride to form the N-propionyl imide.

-

Enolate Formation: Treat the N-propionyl imide with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to form the Z-enolate.

-

Aldol Addition: Add acetaldehyde to the enolate solution. The chiral auxiliary will direct the acetaldehyde to add to a specific face of the enolate, controlling the stereochemistry of the newly formed hydroxyl and methyl groups.

-

Auxiliary Cleavage: Cleave the chiral auxiliary using a reagent like lithium hydroxide (LiOH) to yield the chiral carboxylic acid.

-

Conversion to the Amino Acid:

-

Convert the carboxylic acid to an acyl azide via its acid chloride.

-

Perform a Curtius rearrangement to form an isocyanate, which can be trapped with a suitable alcohol to form a carbamate (e.g., a Boc group).

-

This sequence installs the amino group at the C2 position.

-

Purify the final product.

-

Workflow Diagram: Evans Aldol Route

Caption: Evans aldol addition workflow for diastereoselective C-C bond formation.

Part 3: Isolation and Purification

Regardless of the synthetic route, the final product will likely be a mixture of diastereomers. The isolation of the desired (2R,3S) isomer is a critical step.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for separating stereoisomers.

Causality behind this choice: CSPs are designed with chiral selectors that interact differently with each enantiomer or diastereomer, leading to different retention times and allowing for their separation.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: Choose a CSP based on the functional groups of the analyte. For amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization: Develop a mobile phase that provides good resolution. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) can improve peak shape.

-

Method Validation: Validate the method for linearity, precision, and accuracy.

-

Preparative Separation: Scale up the analytical method to a preparative scale to isolate larger quantities of the desired isomer.

Data Presentation: Hypothetical HPLC Separation Data

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R,3R) | 10.2 | 45 |

| (2S,3S) | 11.5 | 45 |

| (2R,3S) | 14.8 | 5 |

| (2S,3R) | 16.1 | 5 |

Note: This data is hypothetical and for illustrative purposes only.

Part 4: Structural and Stereochemical Characterization

Once isolated, the absolute and relative stereochemistry of the compound must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, which can help to deduce the spatial arrangement of the substituents.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides unambiguous proof of both the relative and absolute stereochemistry.

Causality behind this choice: This technique generates a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the atomic positions and the absolute configuration (if a heavy atom is present or by using anomalous dispersion).

Part 5: Conclusion and Future Directions

The synthesis and isolation of a specific stereoisomer of a novel α-methyl, β-hydroxy amino acid like (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a challenging but achievable goal. The methods outlined in this guide, particularly the Sharpless and Evans approaches, provide a solid foundation for the stereocontrolled synthesis of such molecules. The combination of advanced synthetic strategies, high-resolution chiral chromatography, and definitive spectroscopic and crystallographic analysis is essential for success.

The ability to produce stereochemically pure non-standard amino acids is of great interest in drug development, as they can be incorporated into peptides to create more stable and potent therapeutics. Further research into the biological activity of this and related compounds is a logical next step.

References

Due to the lack of specific literature on "(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid," the following references provide authoritative information on the general methods discussed in this guide.

-

Title: Sharpless Asymmetric Epoxidation Source: Comprehensive Organic Synthesis, Volume 7, Pages 389-436 URL: [Link]

-

Title: The Evans Asymmetric Aldol Reaction Source: Chemical Reviews, 2007, 107 (12), pp 5749–5812 URL: [Link]

-

Title: Chiral Separations by HPLC Source: LCGC North America, Volume 33, Issue 4, pp 262–271 URL: [Link]

-

Title: The Curtius Rearrangement Source: Organic Reactions, Volume 3, Pages 337-449 URL: [Link]

An In-depth Technical Guide to the Solubility and Stability of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid

Abstract

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, is a chiral building block of significant interest in pharmaceutical and biotechnological applications. Its utility in the synthesis of complex molecules and peptidomimetics necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, offering field-proven insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals to support formulation development, analytical method development, and stability assessment of this important molecule.

Introduction

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as α-methyl-D-threonine, is a fascinating molecule that stands at the crossroads of synthetic chemistry and biology.[1] Its structure, featuring two stereogenic centers, a hydroxyl group, and an α-methyl group, imparts unique conformational constraints and biological activities.[2] These structural motifs are often found in natural products with potent pharmacological properties, making this compound a valuable synthon for drug discovery.[2]

A deep understanding of the solubility and stability of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is paramount for its effective utilization. Solubility dictates its behavior in various solvent systems, influencing everything from reaction kinetics to bioavailability in formulated products. Stability, on the other hand, determines its shelf-life and degradation pathways, which is a critical consideration for ensuring the safety and efficacy of any pharmaceutical ingredient. This guide will delve into the theoretical and practical aspects of these two key properties.

Physicochemical Properties

A foundational understanding of the intrinsic properties of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is essential before exploring its solubility and stability in detail.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| IUPAC Name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | [1] |

| Appearance | White crystalline powder | |

| pKa (Predicted) | 2.22 ± 0.12 (carboxyl group) | |

| XLogP3 (Predicted) | -3.4 | [1] |

The predicted pKa value suggests that the carboxyl group is acidic, while the amino group will be protonated at physiological pH. The highly negative XLogP3 value indicates that the compound is very hydrophilic and is expected to have high water solubility.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties. For (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, its zwitterionic nature, arising from the presence of both an acidic carboxyl group and a basic amino group, dictates a pH-dependent solubility profile.

Aqueous Solubility

As is typical for amino acids, (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is soluble in water and poorly soluble in non-polar organic solvents.[2] The aqueous solubility is expected to be at its minimum at the isoelectric point (pI) and increase significantly at pH values above and below the pI.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility is the concentration of a compound in a saturated solution when equilibrium is established between the dissolved and undissolved states. The shake-flask method is a reliable and widely accepted technique for its determination.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in various aqueous buffers at a controlled temperature.

Materials:

-

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

-

Phosphate buffers (pH 2.0, 5.0, 7.4, and 9.0)

-

HPLC-grade water

-

Analytical balance

-

20 mL glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid to separate vials containing 10 mL of each phosphate buffer. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set at 25 °C (or other desired temperature).

-

Shake the vials at a constant speed (e.g., 150 rpm) for 48 hours to ensure equilibrium is reached. A preliminary study can be conducted to determine the time to reach equilibrium.

-

-

Sample Preparation:

-

After 48 hours, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a 1 mL aliquot of the supernatant using a calibrated pipette.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved particles.

-

-

Quantification:

-

Analyze the filtered samples by a validated stability-indicating HPLC method (see Section 4.3).

-

Prepare a calibration curve using standard solutions of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid of known concentrations.

-

Determine the concentration of the compound in the saturated solutions from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L at the specified pH and temperature.

-

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution remains saturated throughout the experiment.

-

48-hour Equilibration: Provides sufficient time for the dissolution process to reach equilibrium.

-

Temperature Control: Solubility is highly dependent on temperature; maintaining a constant temperature is critical for reproducible results.

-

Filtration: Prevents undissolved solid from interfering with the analytical measurement.

Diagram of Solubility Determination Workflow:

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Assessing the stability of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify likely degradation pathways.[3][4]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to harsh conditions, including acidic and basic hydrolysis, oxidation, heat, and light.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under normal storage conditions over a longer period.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid under various stress conditions.

Materials:

-

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC-grade water

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC system with UV or Mass Spectrometry (MS) detector

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid in water at a concentration of 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Heat the stock solution at 60 °C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Neutralization and Analysis:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

-

Dilute all samples with water to an appropriate concentration for HPLC analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

Causality Behind Experimental Choices:

-

Varying Strengths of Stressors: Using different concentrations of acid, base, and oxidizing agent helps to control the extent of degradation.

-

Elevated Temperature: Accelerates the rate of degradation reactions.

-

Photostability Chamber: Provides standardized conditions for assessing the effect of light.

-

Neutralization: Ensures that the pH of the sample is compatible with the HPLC column and mobile phase.

Potential Degradation Pathways

Based on the structure of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, several degradation pathways can be anticipated:

-

Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.

-

Deamination: The amino group could be removed, particularly under harsh conditions.

-

Oxidation: The hydroxyl group and the carbon backbone are susceptible to oxidation, potentially leading to the formation of keto-acids or smaller fragments.[5]

-

Racemization: The stereocenters could potentially epimerize under certain pH and temperature conditions.

Sources

- 1. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (127126-06-1) for sale [vulcanchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenton chemistry. Amino acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Metabolic Fates of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a non-proteinogenic amino acid of significant interest due to its structural similarity to essential branched-chain amino acids (BCAAs) and its potential to modulate metabolic pathways. As a chiral molecule with both an α-methyl group and a β-hydroxyl group, its metabolic fate is not immediately apparent from canonical biochemical charts. This technical guide provides a comprehensive exploration of the potential metabolic pathways involving this unique amino acid. By drawing strong analogies from the well-characterized catabolism of L-isoleucine and L-threonine, we propose a plausible catabolic route for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, detailing the key enzymatic steps and metabolic intermediates. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of this compound and for drug development professionals exploring its potential as a modulator of metabolic processes. We further provide detailed, step-by-step methodologies for the experimental validation of these proposed pathways, empowering researchers to test these hypotheses in a laboratory setting.

Introduction: The Enigmatic Structure of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic Acid

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a fascinating molecule that sits at the crossroads of several classes of amino acids. Its core structure is that of a butanoic acid with key functional groups that dictate its potential biological activity and metabolic processing.

-

α-Amino Acid: The presence of an amino group on the α-carbon (C2) classifies it as an α-amino acid.

-

α-Methyl Group: The additional methyl group on the α-carbon is a feature found in non-proteinogenic amino acids like isovaline and can significantly influence enzyme recognition and reactivity.

-

β-Hydroxyl Group: The hydroxyl group on the β-carbon (C3) is characteristic of β-hydroxy amino acids, such as threonine. This group introduces polarity and the potential for specific enzymatic modifications like oxidation or dehydration.

-

Stereochemistry: The specific (2R,3S) stereoconfiguration is crucial for its interaction with the chiral active sites of enzymes.

Given this unique combination of structural features, it is reasonable to hypothesize that the metabolic pathway of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid will share similarities with those of branched-chain amino acids (BCAAs), particularly L-isoleucine, which also possesses a four-carbon backbone with a β-methyl group.

Proposed Catabolic Pathway: A Journey from a Non-Proteinogenic Amino Acid to Central Metabolism

We propose a multi-step catabolic pathway for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid that ultimately leads to its entry into central carbon metabolism as propionyl-CoA and acetyl-CoA. This pathway is predicated on the known enzymatic reactions involved in BCAA catabolism.[1]

Step 1: Reversible Transamination to its α-Keto Acid Counterpart

The initial and universal step in the catabolism of most amino acids is the removal of the α-amino group via transamination.[1] We propose that (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes transamination catalyzed by a branched-chain aminotransferase (BCAT) .

-

Rationale: BCATs are known to act on the three proteinogenic BCAAs: leucine, isoleucine, and valine.[1] These enzymes, particularly the mitochondrial isoform (BCATm), exhibit a degree of substrate promiscuity and are the primary enzymes for the initial catabolism of BCAAs in extrahepatic tissues. The structural similarity of our target molecule to isoleucine makes it a plausible substrate for BCAT.

The reaction would involve the transfer of the amino group from (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid to an α-keto acid acceptor, typically α-ketoglutarate, to yield L-glutamate and the corresponding α-keto acid: (3S)-2-keto-3-hydroxy-2-methylbutanoic acid .

Step 2: Irreversible Oxidative Decarboxylation

The α-keto acid produced in the first step is then likely to undergo oxidative decarboxylation, a key committed step in BCAA catabolism. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex .

-

Rationale: The BCKDH complex is a multi-enzyme complex responsible for the irreversible decarboxylation of the α-keto acids derived from leucine, isoleucine, and valine.[2] While highly regulated, it is known to have a relatively broad substrate specificity, acting on various short-chain α-keto acids.[2] The presence of the α-methyl group in our target's keto acid analog might influence the reaction kinetics but is unlikely to completely prevent its recognition by the complex.

This reaction would convert (3S)-2-keto-3-hydroxy-2-methylbutanoic acid into (2S)-2-hydroxy-2-methylbutanoyl-CoA , with the release of CO₂ and the reduction of NAD⁺ to NADH.

Step 3 & 4: Dehydration and Subsequent Hydration

The resulting (2S)-2-hydroxy-2-methylbutanoyl-CoA is a β-hydroxy acyl-CoA derivative. We propose a two-step sequence involving dehydration followed by hydration, analogous to steps in fatty acid β-oxidation and isoleucine catabolism.

-

Step 3: Dehydration to an Enoyl-CoA. An enoyl-CoA hydratase could catalyze the removal of the hydroxyl group to form a double bond, yielding 2-methylcrotonyl-CoA .

-

Step 4: Hydration to a β-Hydroxyacyl-CoA. A subsequent hydration reaction, also likely catalyzed by an enoyl-CoA hydratase, would add water across the double bond, but at a different position, to form 3-hydroxy-2-methylbutanoyl-CoA .

-

Rationale: While direct evidence for this specific enzymatic sequence on this substrate is lacking, enoyl-CoA hydratases are known to be involved in the metabolism of various fatty acids and amino acid-derived acyl-CoAs. The interconversion between different hydroxyacyl-CoA isomers is a common theme in metabolic pathways.

Step 5 & 6: Oxidation and Thiolytic Cleavage

The final steps of the proposed pathway mirror the latter stages of isoleucine catabolism, leading to the generation of propionyl-CoA and acetyl-CoA.

-

Step 5: Oxidation to a β-Ketoacyl-CoA. The 3-hydroxy-2-methylbutanoyl-CoA would be oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 2-methylacetoacetyl-CoA . This reaction would also produce a molecule of NADH.

-

Step 6: Thiolytic Cleavage. Finally, a β-ketothiolase would catalyze the cleavage of 2-methylacetoacetyl-CoA by Coenzyme A, yielding propionyl-CoA and acetyl-CoA .[1]

-

Rationale: These final two steps are identical to the terminal reactions in the catabolism of isoleucine, where 2-methylacetoacetyl-CoA is a known intermediate.[3] The enzymes involved are well-characterized components of mitochondrial metabolism.

Metabolic Fates of the End Products

The proposed catabolism of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid yields two important metabolic intermediates:

-

Propionyl-CoA: This three-carbon acyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, via a series of reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[4][5] This makes the parent amino acid glucogenic .

-

Acetyl-CoA: This two-carbon unit can enter the citric acid cycle for complete oxidation to CO₂ and water, or it can be used for the synthesis of fatty acids or ketone bodies.[6] This makes the parent amino acid also ketogenic .

Therefore, similar to isoleucine, (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is proposed to be both a glucogenic and ketogenic amino acid.

| Metabolite | Potential Metabolic Fate | Significance |

| Propionyl-CoA | Conversion to Succinyl-CoA | Anaplerotic (replenishes TCA cycle intermediates), Glucogenic |

| Acetyl-CoA | Entry into TCA Cycle, Fatty Acid Synthesis, Ketogenesis | Energy production, Lipogenesis, Ketogenic |

Experimental Validation: A Roadmap for Researchers

The proposed metabolic pathway is a hypothesis based on sound biochemical principles and analogies to known pathways. Experimental validation is crucial to confirm these predictions. Below are detailed protocols for key experiments to investigate the metabolism of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid.

In Vitro Enzyme Assays

This assay will determine if (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a substrate for BCAT.

Principle: The activity of BCAT is measured by monitoring the formation of glutamate from α-ketoglutarate in a coupled-enzyme assay where the glutamate is subsequently oxidized by glutamate dehydrogenase, leading to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.

Protocol:

-

Reaction Mixture (1 mL):

-

100 mM Tris-HCl buffer, pH 8.0

-

10 mM (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid (or a range of concentrations for kinetic analysis)

-

5 mM α-ketoglutarate

-

0.2 mM Pyridoxal 5'-phosphate (PLP)

-

1 mM NAD⁺

-

1 unit/mL Glutamate Dehydrogenase

-

Recombinant or purified BCAT enzyme (e.g., human BCATm)

-

-

Procedure:

-

Prepare the reaction mixture without the BCAT enzyme in a cuvette.

-

Incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the BCAT enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Run appropriate controls, including a reaction without the amino acid substrate and a reaction with a known BCAT substrate like L-isoleucine.

-

This assay will determine if the α-keto acid of our target molecule is a substrate for the BCKDH complex.

Principle: The activity of the BCKDH complex is measured by monitoring the reduction of NAD⁺ to NADH at 340 nm, which occurs during the oxidative decarboxylation of the α-keto acid substrate.

Protocol:

-

Synthesis of (3S)-2-keto-3-hydroxy-2-methylbutanoic acid: The α-keto acid substrate will need to be chemically synthesized or obtained from a custom synthesis service.

-

Reaction Mixture (1 mL):

-

50 mM Potassium phosphate buffer, pH 7.4

-

2 mM MgCl₂

-

1 mM Thiamine pyrophosphate (TPP)

-

2 mM NAD⁺

-

0.2 mM Coenzyme A (CoA)

-

1 mM (3S)-2-keto-3-hydroxy-2-methylbutanoic acid (or a range of concentrations)

-

Purified or recombinant BCKDH complex

-

-

Procedure:

-

Prepare the reaction mixture without the α-keto acid substrate in a cuvette.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the α-keto acid substrate.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the rate of NADH formation.

-

Use α-keto-β-methylvalerate (the keto acid of isoleucine) as a positive control.

-

Cellular Metabolism Studies using Stable Isotope Tracing

Principle: By feeding cells with a stable isotope-labeled version of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid (e.g., ¹³C- or ¹⁵N-labeled), the metabolic fate of the molecule can be traced by analyzing the incorporation of the isotope into downstream metabolites using mass spectrometry.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) in a standard growth medium.

-

Isotope Labeling: Replace the standard medium with a medium containing the ¹³C-labeled (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid for a defined period (e.g., 24 hours).

-

Metabolite Extraction: Harvest the cells and extract intracellular metabolites using a methanol/water/chloroform extraction method.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Develop a targeted LC-MS/MS method to detect and quantify the labeled and unlabeled versions of the proposed pathway intermediates (e.g., α-keto acid, propionyl-CoA, acetyl-CoA, and TCA cycle intermediates).

-

-

Data Analysis: Analyze the mass isotopologue distribution of the metabolites to determine the flux of the labeled carbon through the proposed pathway.

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded, hypothetical metabolic pathway for (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, leveraging our extensive knowledge of branched-chain amino acid catabolism. The proposed pathway, initiating with transamination and oxidative decarboxylation and culminating in the production of propionyl-CoA and acetyl-CoA, provides a robust framework for future research.

The experimental protocols detailed herein offer a clear path forward for the validation of this proposed pathway. Successful elucidation of the metabolic fate of this unique amino acid will not only expand our fundamental understanding of metabolic networks but also has the potential to inform the development of novel therapeutic strategies targeting metabolic diseases. Further research should also focus on the potential for alternative metabolic routes, the regulation of the proposed pathway, and the physiological consequences of its modulation.

References

-

PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation. National Center for Biotechnology Information. Retrieved from [Link]

- Šebestová, E., et al. (2009). Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection.

- Frontiers Media S.A. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Physiology, 13.

- Wang, J., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 163.

-

USMLE Strike. (n.d.). Propionic Acid Pathway. Retrieved from [Link]

-

The Medical Biochemistry Page. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]

- Crown, S. B., et al. (2016).

- OUCI. (n.d.). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.

-

Harris, R. A., et al. (1997).[7] Production of Recombinant E1 Component of Branched-Chain α-Keto Acid Dehydrogenase Complex. Methods in Enzymology, 280, 201-210.

-

Wikipedia. (n.d.). Propionyl-CoA. Retrieved from [Link]

- Abily-Donval, L., et al. (2017). Metabolism of propionic acid. The catabolism of several amino acids...

-

Wikipedia. (n.d.). Acetyl-CoA. Retrieved from [Link]

- Loupatty, F. (n.d.). Figure 2. Catabolic pathway of Isoleucine. The structures and the names...

-

Pixorize. (n.d.). Propionic Acid Pathway Mnemonic for USMLE. Retrieved from [Link]

-

Wikipedia. (n.d.). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link]

- Nissen, S. L., & Benevenga, N. J. (1982). A method for branched-chain amino acid aminotransferase activity in microgram and nanogram tissue samples. Analytical Biochemistry, 121(2), 333-339.

-

Grokipedia. (n.d.). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-2-Hydroxy-2-methylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

- Sun, Y., et al. (2020). Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. Journal of Biological Chemistry, 295(4), 1035-1047.

- Chuang, D. T., et al. (1988). Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the E1 component. The Journal of Biological Chemistry, 263(3), 1376-1382.

-

Human Metabolome Database. (n.d.). Showing metabocard for 2,3-Dihydroxy-2-methylbutanoic acid (HMDB0029576). Retrieved from [Link]

- Frontiers Media S.A. (2022). Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate.